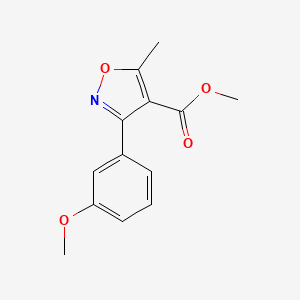
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane is an organic compound that belongs to the class of phenyltrimethylsilanes It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dimethoxyphenyl)trimethylsilane typically involves the bromination of 2,5-dimethoxyphenyltrimethylsilane. One common method includes the reaction of 2,5-dimethoxyphenyltrimethylsilane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted phenyltrimethylsilanes.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include dehalogenated phenyltrimethylsilanes.
Aplicaciones Científicas De Investigación
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2,5-dimethoxyphenyl)trimethylsilane involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyphenyltrimethylsilane: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,5-dimethoxyphenethylamine: Contains an ethylamine group instead of a trimethylsilyl group, leading to different biological activities.
4-Bromo-2,5-dimethoxybenzaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane is unique due to the presence of both bromine and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H17BrO2Si |
|---|---|
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
(4-bromo-2,5-dimethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H17BrO2Si/c1-13-9-7-11(15(3,4)5)10(14-2)6-8(9)12/h6-7H,1-5H3 |
Clave InChI |
RSTOMVISQQNKHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1Br)OC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)
![1,4-Dichlorofuro[3,4-d]pyridazine](/img/structure/B13686254.png)

![Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)


![1-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B13686281.png)


![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)



